![molecular formula C6H10N2O3 B2646897 4-(2-Nitroethenyl)morpholine CAS No. 18169-20-5](/img/structure/B2646897.png)
4-(2-Nitroethenyl)morpholine
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Overview
Description
Synthesis Analysis
The synthesis of morpholines has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . They are generally synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Chemical Reactions Analysis
The chemical reactions involving morpholines have been studied extensively. They are generally synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Scientific Research Applications
Synthesis and Pharmacological Evaluation
4-(2-Nitroethenyl)morpholine and its derivatives have been synthesized and evaluated for various pharmacological properties. For instance, Schiff bases of 4-(2-aminophenyl)morpholines have shown significant analgesic, anti-inflammatory, and antimicrobial activities, suggesting their potential in therapeutic applications (Panneerselvam, Priya, Kumar, & Saravanan, 2009).
Medicinal Chemistry
Morpholines with 2,2,4-substitution patterns exhibit a range of biological activities, including sympathomimetic, analgesic, antioxidant, anti-inflammatory, and anti-dyslipidemic properties. These compounds, synthesized via a reaction with 2-aminoethanol, have structural requirements for sympathomimetic amines and show potential in drug development (Rekka & Kourounakis, 2010).
Antimicrobial Properties
4-(Phenylsulfonyl) morpholine, a related compound, has been studied for its antimicrobial and modulating activity against standard and multi-resistant strains of various bacteria and fungi. This study underlines the potential of morpholine derivatives in combating drug-resistant infections (Oliveira et al., 2015).
Chemical Synthesis and Characterization
Morpholine derivatives have been the subject of experimental and theoretical studies focusing on their synthesis and characterization. These studies provide insights into the chemical properties and potential applications of such compounds in various fields, including pharmaceuticals (Montecinos et al., 2017).
Safety and Hazards
The safety data sheet for a similar compound, “4-(2-Aminoethyl)morpholine”, mentions that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
properties
IUPAC Name |
4-[(E)-2-nitroethenyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c9-8(10)2-1-7-3-5-11-6-4-7/h1-2H,3-6H2/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFYRMWFMLPCQK-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C=C/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Nitroethenyl)morpholine | |
CAS RN |
101419-83-4 |
Source
|
Record name | 4-[(E)-2-nitroethenyl]morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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